![molecular formula C9H16N2O2 B11907386 2,8-Diazaspiro[4.5]decane-4-carboxylic acid CAS No. 828928-26-3](/img/structure/B11907386.png)
2,8-Diazaspiro[4.5]decane-4-carboxylic acid
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Overview
Description
2,8-Diazaspiro[4.5]decane-4-carboxylic acid: is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazabicyclo unit and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Diazaspiro[4.5]decane-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This domino reaction forms three carbon-carbon bonds and involves highly regioselective C-C coupling and spiro scaffold steps .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,8-Diazaspiro[4.5]decane-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C12H20N2 and features two nitrogen atoms within its spirocyclic framework. This structural arrangement contributes to its reactivity and biological activity.
Medicinal Chemistry
Drug Development : 2,8-Diazaspiro[4.5]decane-4-carboxylic acid serves as a scaffold for the development of various pharmacological agents. Its derivatives have been investigated for potential inhibitory effects on enzymes involved in critical biological pathways.
- Inhibition of Diacylglycerol Kinase Alpha : Preliminary studies indicate that derivatives of this compound can inhibit diacylglycerol kinase alpha, which plays a significant role in immune response modulation.
Enzyme Inhibition Studies
The compound has been utilized in the design of inhibitors targeting 2-oxoglutarate (2OG) dependent enzymes, particularly prolyl hydroxylases, which are relevant in treating conditions like anemia and ischemia-related diseases.
- Structure-Activity Relationship Studies : Research has shown that modifications on the spiro[4.5]decanone core can yield potent inhibitors with selective activity against different isoforms of prolyl hydroxylases .
Organic Synthesis
As an intermediate in organic synthesis, this compound facilitates the construction of more complex molecular architectures.
- Synthesis Pathways : The compound is often synthesized through multi-step reactions involving protection and cyclization strategies. Common reagents include tert-butoxycarbonyl (Boc) groups for amine protection and various organic solvents to optimize reaction conditions.
Data Tables
Case Study 1: Inhibition of Prolyl Hydroxylases
A study conducted on spiro[4.5]decanone derivatives demonstrated their potential as selective inhibitors of prolyl hydroxylases. The structure-activity relationship analysis revealed that specific substitutions could enhance binding affinity to target enzymes involved in hypoxia responses .
Case Study 2: Drug Development Applications
Research highlighted the use of 8-Boc-2,8-diazaspiro[4.5]decane-3-carboxylic acid as a promising scaffold in drug design aimed at modulating immune responses through enzyme inhibition pathways. The findings suggest that this compound can be pivotal in developing therapeutic agents targeting immune-related diseases.
Mechanism of Action
The mechanism of action of 2,8-Diazaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been identified as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1), exhibiting significant anti-necroptotic effects in cellular models . The compound’s spirocyclic structure allows it to fit into the active sites of enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- 8-[(tert-butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-4-carboxylic acid
- 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 2-(3-chloro-4-cyanophenyl)-3-methyl-, 1,1-dimethylethyl ester
Comparison: 2,8-Diazaspiro[4.5]decane-4-carboxylic acid is unique due to its specific spirocyclic structure and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable scaffold for the development of new chemical entities and therapeutic agents.
Biological Activity
2,8-Diazaspiro[4.5]decane-4-carboxylic acid is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C14H22N2O5 and a molecular weight of approximately 298.33 g/mol. Its structure includes a spiro arrangement with nitrogen and carbon atoms, which contributes to its reactivity and interaction with biological targets. The presence of functional groups such as carboxylic acid and carbonyl enhances its versatility in synthetic pathways and biological interactions.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits various biological activities, including:
- Antidepressant Effects : Compounds within this class have shown potential as atypical dopamine transporter (DAT) inhibitors, which may aid in treating psychostimulant abuse disorders .
- Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial effects against various pathogens, suggesting potential applications in treating infections.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit prolyl hydroxylase domain enzymes, which are crucial in regulating hypoxia-inducible factors (HIFs) relevant for anemia and ischemic diseases .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Research has highlighted the importance of specific functional groups in enhancing binding affinity to biological targets. For example:
- Modification of the Carbonyl Group : Alterations to the carbonyl group adjacent to nitrogen atoms can significantly affect the compound's reactivity and biological efficacy.
- Substituent Variations : Different substituents on the spiro center have been shown to modify lipophilicity and metabolic stability, impacting overall pharmacokinetic profiles .
Case Studies
- Dopamine Transporter Inhibition : A study evaluated a series of compounds based on the 2,8-diazaspiro framework for their ability to inhibit DAT. One derivative exhibited a Ki value of 23 nM, indicating strong binding affinity compared to other analogs .
- Prolyl Hydroxylase Domain Inhibition : Crystallographic studies revealed that certain derivatives of 2,8-diazaspiro compounds could selectively inhibit PHD enzymes, providing insights into their mechanism of action and potential therapeutic uses against HIF-related conditions .
Comparative Analysis
The following table summarizes key structural features and biological activities of various compounds related to this compound:
Compound Name | Molecular Formula | Unique Features | Biological Activity |
---|---|---|---|
This compound | C14H22N2O5 | Spirocyclic structure | DAT inhibition, antimicrobial |
8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane | C14H24N2O4 | Lacks carbonyl oxygen at position 1 | Reduced lipophilicity |
Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane | C14H24N2O3 | Different substitution pattern | Varying DAT affinity |
Properties
CAS No. |
828928-26-3 |
---|---|
Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
2,8-diazaspiro[4.5]decane-4-carboxylic acid |
InChI |
InChI=1S/C9H16N2O2/c12-8(13)7-5-11-6-9(7)1-3-10-4-2-9/h7,10-11H,1-6H2,(H,12,13) |
InChI Key |
GTGVNFHXUKMMQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CNCC2C(=O)O |
Origin of Product |
United States |
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